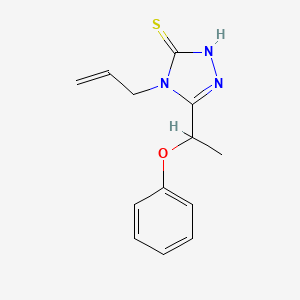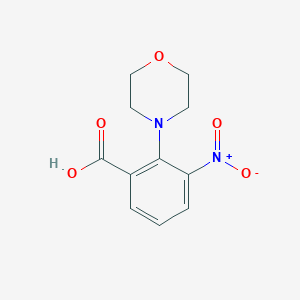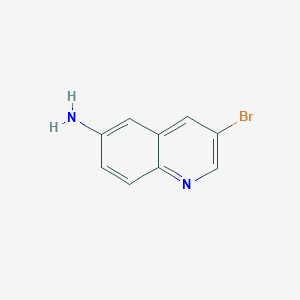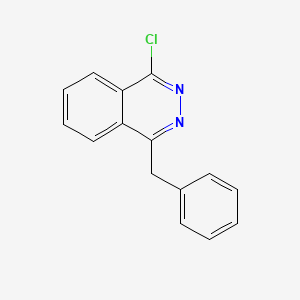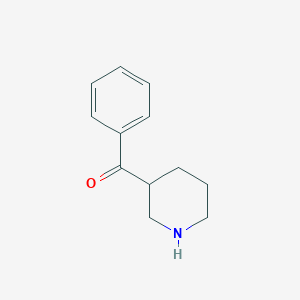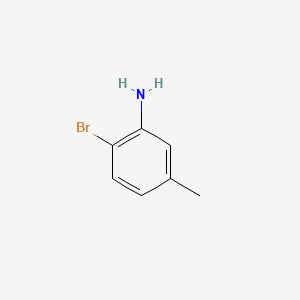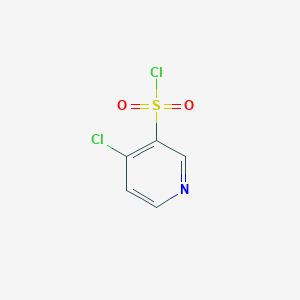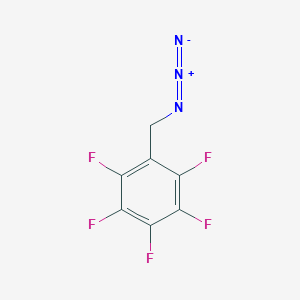![molecular formula C12H20N4 B1276364 2-Amino-1-[3-(Dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-3-carbonitril CAS No. 55817-76-0](/img/structure/B1276364.png)
2-Amino-1-[3-(Dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-3-carbonitril
Übersicht
Beschreibung
The compound of interest, 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile, is a derivative of the pyrrole family, which is known for its significance in pharmaceutical chemistry due to the pyrrole moiety's presence in many biologically active compounds. Although the specific compound is not directly synthesized or analyzed in the provided papers, they offer insights into the synthesis and properties of closely related pyrrole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multicomponent reactions, as demonstrated in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which involves a multicomponent synthesis approach . Similarly, the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles has been optimized using phase transfer catalysis, indicating that the synthesis of the compound of interest might also benefit from such conditions . The reagent methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been used for the preparation of various heterocyclic compounds, suggesting that related reagents could be involved in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing a triclinic space group and specific conformational details . This information is valuable for predicting the molecular geometry and potential intermolecular interactions of the compound of interest.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including those that lead to the formation of fused ring systems or the introduction of additional functional groups. The papers describe the formation of trisubstituted pyrroles and other heterocyclic compounds, which involve reactions with diketones and primary amines . These reactions are relevant to understanding the reactivity of the compound of interest and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be inferred from related compounds. For instance, the solventless synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives suggests that similar conditions could be applicable for the synthesis of the target compound, potentially offering an environmentally friendly pathway . The use of phase transfer catalysis indicates that the solubility and reactivity of pyrrole derivatives can be enhanced under certain conditions . The crystallographic data provide insights into the solid-state properties, such as molecular packing and hydrogen bonding patterns, which are important for understanding the compound's stability and interactions .
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Diese Verbindung wurde auf ihre in-vitro-Antitumoraktivität gegen verschiedene menschliche Krebszelllinien untersucht. Sie zeigt aufgrund ihrer Fähigkeit, das Tumorwachstum zu hemmen, Potenzial als therapeutisches Mittel. Die Wirksamkeit der Verbindung wurde an Brustkrebs-, Lungenadenokarzinom-, Promyelozytenleukämie-, Erythromyeloblastoid- und B-Lymphoblastoid-Zelllinien getestet und zeigte eine potente Aktivität und Selektivität .
Vaskulärer Endothelwachstumsfaktor (VEGF)-Inhibition
Die Struktur der Verbindung ermöglicht es ihr, als Inhibitor von VEGF-Rezeptoren zu wirken. VEGF ist ein Signalprotein, das die Bildung von Blutgefäßen stimuliert. Durch die Inhibition von VEGF könnte diese Verbindung zur Verhinderung des Wachstums von Blutgefäßen in Tumoren eingesetzt werden, wodurch sie effektiv von Nährstoffen abgeschnitten und ihr Wachstum behindert wird .
Synthese von funktionellen zyklischen Carbonatmonomeren
Ausgehend von ähnlichen Verbindungen können funktionelle zyklische Carbonatmonomere synthetisiert werden. Diese Monomere sind entscheidend für die Herstellung von biologisch abbaubaren Polymeren mit potenziellen Anwendungen in biomedizinischen und umweltfreundlichen Produkten. Die fragliche Verbindung könnte als Ausgangspunkt für die Herstellung neuer Materialien mit maßgeschneiderten Eigenschaften dienen .
Peptidsynthese
Verbindungen mit ähnlichen Strukturen wurden in der Peptidsynthese verwendet. Peptide sind kurze Ketten von Aminosäuren, die in biologischen Prozessen essenziell sind. Die untersuchte Verbindung könnte zur Synthese von Peptiden mit bestimmten Sequenzen für Forschungs- oder therapeutische Zwecke verwendet werden .
Herstellung von Antikörpern und Immunkonjugaten
Im Bereich der Immunologie werden verwandte Verbindungen verwendet, um Carboxylgruppen zu aktivieren, die dann an der Herstellung von Antikörpern und Immunkonjugaten beteiligt sind. Dies sind wichtige Werkzeuge in diagnostischen und therapeutischen Anwendungen, insbesondere bei der gezielten Ansteuerung spezifischer Antigene im Körper .
Arzneimittelentwicklung und strukturelle Modifikationen
Die Struktur der Verbindung bietet ein Gerüst für weitere Modifikationen, die die Antitumoraktivität durch Inhibition verschiedener Rezeptoren verbessern können. Dies macht sie zu einem wertvollen Kandidaten für die Arzneimittelentwicklung, bei der geringfügige Veränderungen ihrer Struktur zu signifikanten Verbesserungen der Arzneimittelwirksamkeit führen könnten .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as dimethylaminopropylamine (dmapa) are known to be used in the preparation of surfactants , suggesting that the compound might interact with lipid membranes or proteins involved in cellular signaling.
Mode of Action
Dmapa, a structurally similar compound, is known to undergo reactions with acrylonitrile to produce dimethylaminopropionitrile, followed by a hydrogenation step to yield dmapa . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target’s structure or function.
Pharmacokinetics
The physical properties of dmapa, a similar compound, suggest that it is a colorless liquid with a density of 0812 g/mL at 25 °C (lit) and a boiling point of 133 °C (lit) . These properties might influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Dmapa is known to be used in the preparation of surfactants that exhibit biological activity against gram-positive and negative bacteria and fungi . This suggests that the compound might have similar antimicrobial properties.
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by temperature, pH, and the presence of other chemicals. Furthermore, the compound’s stability and efficacy might be influenced by storage conditions. For example, a similar compound, DMAPA, is recommended to be stored in a dry, cool environment .
Eigenschaften
IUPAC Name |
2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9-10(2)16(7-5-6-15(3)4)12(14)11(9)8-13/h5-7,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINRXHDECVPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCCN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407001 | |
| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55817-76-0 | |
| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




